1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene
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Overview
Description
1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene is an organosilicon compound that features both a trimethylsilyl group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene typically involves the introduction of the trimethylsilyl and trifluoromethoxy groups onto a benzene ring. One common method is the trifluoromethylation of a trimethylsilyl-substituted benzene derivative. This can be achieved through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or carbon atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as halides or alkoxides can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the silicon or carbon atoms.
Scientific Research Applications
1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene exerts its effects depends on the specific reaction or application. Generally, the trimethylsilyl group can stabilize reactive intermediates, while the trifluoromethoxy group can influence the electronic properties of the benzene ring. These effects can alter the reactivity and selectivity of the compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in the para position.
1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in the ortho position.
1-(Trimethylsilyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trimethylsilyl and trifluoromethoxy groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
trimethyl-[3-(trifluoromethoxy)phenyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3OSi/c1-15(2,3)9-6-4-5-8(7-9)14-10(11,12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLVOEWFJFDCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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